An In-depth Technical Guide to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, a member of the coumarin family of compounds. Drawing upon the broad pharmacological profile of coumarins, this document will delve into the core properties, a proposed synthetic route, and the anticipated biological activities of this specific derivative. While detailed experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive framework for research and development.
Core Molecular Characteristics
7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one belongs to the coumarin class, which are benzopyran-2-one derivatives.[1] The core coumarin scaffold is a versatile pharmacophore known for its wide range of biological activities.[2] The substituent at the 7-position, a 1-methyl-2-oxopropoxy group, is expected to significantly influence its physicochemical properties and biological interactions.
Physicochemical Properties
A summary of the basic properties of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is presented in the table below. These values are critical for designing experimental protocols, including solvent selection and dosage calculations.
| Property | Value | Source |
| IUPAC Name | 7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | - |
| CAS Number | 156006-08-5 | [3] |
| Molecular Formula | C₁₃H₁₂O₄ | [3] |
| Molecular Weight | 232.23 g/mol | [3] |
| Physical Form | Solid | [3] |
| LogP (Predicted) | 1.63 | [3] |
| Rotatable Bonds | 3 | [3] |
Note: LogP is a measure of lipophilicity and is a key predictor of pharmacokinetic properties.
Synthesis and Spectroscopic Characterization
While a specific synthesis protocol for 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous 7-substituted coumarins. The most common approach involves the Williamson ether synthesis.[4]
Proposed Synthetic Pathway
The synthesis would likely proceed via a nucleophilic substitution (SN2) reaction between 7-hydroxy-2H-chromen-2-one (also known as umbelliferone) and a suitable halo-ketone, such as 1-chloro- or 1-bromopropan-2-one.
Experimental Protocol:
-
Dissolution: Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one and a molar excess of a base, such as potassium carbonate, in an appropriate solvent like acetone.[4]
-
Addition of Alkylating Agent: To the stirred solution, add 1-halo-propan-2-one dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain the pure 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one.[4]
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from similar coumarin derivatives, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the coumarin ring protons, including doublets for the protons at positions 3 and 4. The protons of the 1-methyl-2-oxopropoxy substituent would appear as a doublet for the methyl group and a quartet for the methine proton, along with a singlet for the terminal methyl group. Aromatic protons at positions 5, 6, and 8 would also be present in the downfield region.[4][5]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone and the ketone, as well as for the other carbons of the coumarin core and the side chain.[6]
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the lactone and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 232.23).[8]
Biological Activity and Therapeutic Potential
The coumarin scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2] The introduction of various substituents at the 7-position has been shown to modulate these activities.[1][9][10]
Anticipated Pharmacological Profile
Based on extensive research on 7-substituted coumarins, 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is predicted to possess several biological activities:
-
Antimicrobial Activity: Coumarin derivatives are known to exhibit significant antibacterial and antifungal properties.[11][12] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[11] It is plausible that the target compound could be active against a range of Gram-positive and Gram-negative bacteria.[13][14]
-
Cytotoxic and Anticancer Activity: Many coumarin derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[15][16][17] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[18] The cytotoxic potential of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one would need to be evaluated against a panel of cancer cell lines.
-
Anti-inflammatory Activity: Substituted coumarins have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[1][2] Some derivatives have been shown to inhibit the NF-κB signaling pathway.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of coumarins is highly dependent on the nature and position of their substituents. For 7-substituted coumarins, the lipophilicity and electronic properties of the substituent play a crucial role in determining their potency and selectivity. The 1-methyl-2-oxopropoxy group in the target molecule introduces both hydrophobic and hydrogen-bonding potential, which could enhance its interaction with biological targets.
Future Research Directions
To fully elucidate the therapeutic potential of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, a systematic investigation is warranted. The following experimental workflow is proposed for a comprehensive evaluation.
Conclusion
7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is a promising, yet underexplored, coumarin derivative. Based on the well-established pharmacology of the coumarin scaffold, this compound is anticipated to exhibit a range of valuable biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is essential to validate these predictions and to fully uncover the therapeutic potential of this intriguing molecule.
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